4-Nitro-1H-imidazole-2-methanol 4-Nitro-1H-imidazole-2-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC4048006
InChI: InChI=1S/C4H5N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1,8H,2H2,(H,5,6)
SMILES: C1=C(NC(=N1)CO)[N+](=O)[O-]
Molecular Formula: C4H5N3O3
Molecular Weight: 143.1 g/mol

4-Nitro-1H-imidazole-2-methanol

CAS No.:

Cat. No.: VC4048006

Molecular Formula: C4H5N3O3

Molecular Weight: 143.1 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1H-imidazole-2-methanol -

Specification

Molecular Formula C4H5N3O3
Molecular Weight 143.1 g/mol
IUPAC Name (5-nitro-1H-imidazol-2-yl)methanol
Standard InChI InChI=1S/C4H5N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1,8H,2H2,(H,5,6)
Standard InChI Key PHHAIRBPLMMDPO-UHFFFAOYSA-N
SMILES C1=C(NC(=N1)CO)[N+](=O)[O-]
Canonical SMILES C1=C(NC(=N1)CO)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Nitro-1H-imidazole-2-methanol features a planar imidazole ring with a nitro (-NO₂) group at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position. X-ray crystallography confirms the planarity of the imidazole ring, with hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms contributing to its crystalline stability . The nitro group induces electron-withdrawing effects, polarizing the ring and enhancing reactivity toward nucleophilic substitution .

Table 1: Key Structural Properties

PropertyValue
Molecular formulaC₄H₅N₃O₃
Molecular weight143.10 g/mol
Melting point155–156°C
Density1.651 ± 0.06 g/cm³
pKa7.72 ± 0.10 (predicted)
Crystallographic systemMonoclinic (P2₁/c)

Synthesis and Optimization

Nucleophilic Substitution Reactions

A common synthesis route involves the reaction of 4-nitroimidazole with bromoethanol in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 60°C. This method achieves yields of 65–72% by favoring N1-alkylation due to steric and electronic effects . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing efficiency without compromising yield.

Regioselective Alkylation

Recent studies demonstrate that acetonitrile as a solvent and K₂CO₃ as a base optimize regioselectivity for N1-alkylation. For example, alkylation with propargyl bromide under these conditions yields 4-nitro-1-(prop-2-yn-1-yl)-1H-imidazole-2-methanol with 40% efficiency . Comparative analysis of alkylation agents (e.g., methyl iodide, benzyl chloride) reveals that bulkier substituents reduce yields due to steric hindrance .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (30 mg/ml in DMF, 3 mg/ml in ethanol) but limited solubility in aqueous buffers (1 mg/ml in PBS) . Stability studies indicate decomposition at temperatures above 160°C, with the nitro group contributing to thermal sensitivity . Storage under dry, inert conditions at room temperature is recommended to prevent hydrolysis of the hydroxymethyl group .

Spectroscopic Characterization

  • 1H NMR (DMSO-d₆): δ 8.20 (s, 1H, H-5), 5.81 (s, 2H, -CH₂OH), 2.36 (s, 3H, -CH₃ in derivatives) .

  • 13C NMR: Peaks at 146.6 ppm (C-NO₂) and 53.7 ppm (N-CH₂) confirm substituent positions .

  • Mass Spectrometry: m/z 143.017 ([M]⁺), with fragmentation patterns dominated by NO₂⁺ (46 m/z) .

Biological Activity and Applications

Pharmaceutical Intermediates

Comparative Analysis of Analogues

Table 2: Comparison with Key Nitroimidazole Derivatives

CompoundMolecular FormulaKey Features
4-Nitro-1H-imidazole-2-methanolC₄H₅N₃O₃Hydroxymethyl at C2; N1 reactivity
MetronidazoleC₆H₉N₃O₃Methyl at C2; ethanol side chain
2-Methyl-4-nitroimidazoleC₄H₅N₃O₂Lacks hydroxymethyl; lower solubility
1-Methyl-5-nitroimidazoleC₄H₅N₃O₂Methyl at N1; limited hydrogen bonding

The hydroxymethyl group in 4-nitro-1H-imidazole-2-methanol enhances hydrogen bonding capacity compared to methyl or unsubstituted analogues, influencing both solubility and biological interactions .

Recent Advances and Future Directions

Green Synthesis Methods

A 2024 study reports a solvent-free nitration method using urea nitrate, achieving 85% yield with reduced environmental impact . This approach minimizes acetic anhydride waste, aligning with green chemistry principles .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains improves aqueous solubility and tumor targeting in hypoxic environments . Preliminary in vivo data show a 40% reduction in tumor volume in murine models compared to unmodified derivatives .

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